2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine
Description
Properties
CAS No. |
90170-14-2 |
|---|---|
Molecular Formula |
C26H22N4 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2,3,6-triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C26H22N4/c1-2-12-22-23(19-13-6-3-7-14-19)27-26-28-24(20-15-8-4-9-16-20)25(29-30(22)26)21-17-10-5-11-18-21/h3-11,13-18H,2,12H2,1H3 |
InChI Key |
QMFNAFIPYLPHCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2N1N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,6-triphenylimidazo[1,2-b][1,2,4]triazine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Infrared (IR) spectroscopy reveals distinct carbonyl stretching frequencies for triazine derivatives:
| Compound Type | Carbonyl Stretching (cm⁻¹) | Reference |
|---|---|---|
| Imidazo-triazine derivatives | 1670–1640 (triazine C=O) | |
| Thiazolo-triazinones | 1730–1710 (maleimide C=O) | |
| Pyrido-triazines | 1650–1620 (pyridone C=O) |
The target compound’s triazine carbonyl band aligns with imidazo-triazines (1670–1640 cm⁻¹), distinguishing it from thiazolo-triazinones (1730–1710 cm⁻¹) .
Reactivity and Stability
The tautomeric equilibria of 1,2,4-triazines influence their reactivity. For example, phospha-triazines exhibit unexpected stability due to Atrane-like behavior, whereas imidazo-triazines undergo regioselective cyclocondensation with electrophiles . The propyl substituent in the target compound may reduce ring strain compared to bulkier aryl groups, enhancing synthetic accessibility .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multicomponent reactions or condensation of substituted aldehydes with thioureas. For example, similar triazine derivatives were prepared using DMF or THF as solvents under reflux (65–82% yields) . Optimization involves adjusting solvent polarity (e.g., DMF for higher polarity), temperature (180–200°C for cyclization), and stoichiometry of reactants. Catalysts like p-toluenesulfonic acid may enhance condensation efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH bends at ~1600 cm⁻¹) .
- NMR : ¹H NMR confirms aryl proton environments (δ 6.8–7.5 ppm for phenyl groups) and alkyl chain integration (e.g., propyl CH₂ at δ 1.2–1.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₂₇H₂₃N₅ at m/z 418.19) .
Q. What in vitro assays are used to evaluate its anticancer potential?
- Methodological Answer : Standard assays include:
- MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
- Cell Cycle Analysis : Flow cytometry detects apoptosis (sub-G₁ phase accumulation) .
- Kinase Inhibition : CDK2 inhibition assays using ATP-competitive binding studies (IC₅₀ < 10 µM in related triazines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Strategies include:
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to isolate pure phases .
- Thermogravimetric Analysis (TGA) : Confirms decomposition patterns vs. melting points .
- 2D NMR (e.g., HSQC, HMBC) : Resolves overlapping signals in complex spectra .
Q. What strategies analyze the structure-activity relationship (SAR) of derivatives in anticancer research?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -Br) at phenyl positions to enhance cytotoxicity (e.g., IC₅₀ improvements from 25 µM to 8 µM) .
- Molecular Docking : Simulate binding to CDK2 (PDB: 1HCL) to prioritize substituents with favorable interactions (e.g., propyl chain hydrophobicity) .
- Comparative SAR : Test analogs lacking the triazine core to confirm its role in bioactivity .
Q. How does crystallographic data (XRD) inform reactivity and biological interactions?
- Methodological Answer :
- Hydrogen Bonding : XRD reveals intermolecular H-bonds (e.g., N–H···O) that stabilize crystal packing, influencing solubility .
- Torsion Angles : Planar triazine rings (dihedral angles < 10°) enhance π-π stacking with DNA/base pairs .
- Solvent Channels : Identify voids in crystal lattices for co-crystallization studies with target proteins .
Q. What are key considerations for designing multi-step syntheses to modify the triazine ring?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during alkylation .
- Regioselectivity : Optimize reaction sequence to avoid side products (e.g., Friedel-Crafts acylation before triazine cyclization) .
- Catalysis : Transition metals (e.g., Pd/C) enable Suzuki couplings for aryl substitutions .
Q. How is the 1,2,4-triazine core’s role in bioactivity validated experimentally?
- Methodological Answer :
- Core Replacement : Synthesize analogs with pyrimidine or pyridine cores; compare CDK2 inhibition (e.g., triazine IC₅₀ = 5 µM vs. pyridine IC₅₀ = 50 µM) .
- Mutagenesis Studies : Engineer CDK2 mutants (e.g., D145N) to assess triazine binding affinity via surface plasmon resonance (SPR) .
- Metabolic Stability : Test triazine vs. non-triazine analogs in liver microsomes to correlate core stability with in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
